N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC20008070
Molecular Formula: C17H19N3O2S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N3O2S |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | N-cyclopentyl-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H19N3O2S/c21-15-10-14(12-6-2-1-3-7-12)19-17(20-15)23-11-16(22)18-13-8-4-5-9-13/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,18,22)(H,19,20,21) |
| Standard InChI Key | NNDLJUCSSZQYJV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Introduction
Overview of N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a novel compound belonging to the class of substituted dihydropyrimidines. Its structure features a cyclopentyl group linked to an acetamide moiety, which is further connected to a sulfanyl group and a 6-oxo substituent on the pyrimidine ring. This compound has garnered attention for its potential therapeutic applications, particularly in the field of medicinal chemistry.
Synthesis
The synthesis of N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves several key steps:
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Formation of Dihydropyrimidine: The initial step includes the reaction of appropriate aldehydes with urea or thiourea derivatives to form the dihydropyrimidine core.
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Introduction of Cyclopentyl Group: The cyclopentyl moiety is introduced through alkylation reactions using cyclopentyl halides.
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Acetamide Formation: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride.
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Final Modification: The final compound is purified through crystallization or chromatography techniques.
Biological Activity
N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide has shown promising biological activity, particularly in inhibiting specific enzymes related to viral replication and cancer progression.
4.1 Antiviral Properties
Research indicates that compounds similar to N-cyclopentyl derivatives exhibit activity against HIV integrase, crucial for viral replication. The inhibition of this enzyme can lead to effective antiviral therapies.
4.2 Anticancer Potential
The compound's structural features suggest potential activity against various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis.
Comparative Analysis
A comparative analysis with related compounds highlights the unique aspects of N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-Chlorophenyl)-2-{[4-(4-chlorophenyl)-5-cyano... | Contains chlorophenyl | Antiviral | Different substitution pattern |
| N-cyclopropyl... | Cyclopropyl group | Antiviral | Focus on HIV integrase inhibition |
| 7-substituted amino-pyrimidine derivatives | Amino substitution | EGFR inhibition | Targets epidermal growth factor receptor |
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